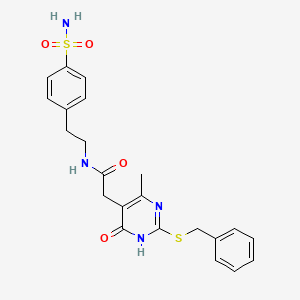
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is an organic chemical with a structure that includes both pyrimidine and acetamide functional groups. This compound exhibits various chemical and biological properties that make it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Preparation of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide typically involves multiple synthetic steps, each requiring precise conditions to achieve the desired product with high purity and yield.
Starting Materials and Initial Steps: : The synthesis begins with the preparation of the pyrimidine core. One common approach is to use 2-thiouracil, which is then benzylated using benzyl chloride in the presence of a base, such as potassium carbonate, to form 2-(benzylthio)uracil.
Introduction of the Acetamide Group: : The acetamide side chain is introduced through a nucleophilic substitution reaction involving 2-(benzylthio)uracil and an acetamide derivative, often in the presence of a catalyst like triethylamine.
Sulfonamide Addition: : To incorporate the sulfonamide group, the intermediate is reacted with 4-sulfamoylphenethylamine, typically under mild heating conditions with a suitable solvent such as dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound would likely be scaled up using optimized versions of these synthetic routes. Large-scale production involves using automated reactors to carefully control reaction temperatures, pressures, and timings to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide can undergo various types of chemical reactions:
Oxidation: : The benzylthio group is susceptible to oxidation, which can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl groups within the compound can be reduced using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : The aromatic sulfonamide group can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and dichloromethane, with conditions often involving mild heating or cooling to regulate reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions but typically involve modified versions of the original compound, such as oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide is used in various fields of scientific research:
Chemistry: : It serves as a building block in the synthesis of more complex organic molecules and is studied for its unique reactivity and interactions.
Biology: : The compound's potential biological activities, such as antimicrobial, antifungal, or anticancer properties, are of significant interest.
Medicine: : It is explored for its therapeutic potential, particularly in the design of new drugs targeting specific pathways in diseases.
Industry: : Its chemical properties are leveraged in the development of novel materials and industrial catalysts.
Mécanisme D'action
The mechanism of action of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide involves its interaction with molecular targets within biological systems. The compound may inhibit enzymes, bind to receptors, or disrupt cellular processes by interfering with specific pathways, such as the sulfonamide's known activity against bacterial folate synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide: : Shares a similar pyrimidine core but differs in the substitution pattern.
N-(4-sulfamoylphenethyl)-2-(benzylthio)acetamide: : Closely related but lacks the pyrimidine component.
4-Methyl-6-oxo-1,6-dihydropyrimidine-5-yl derivatives: : Various derivatives with different substituents at the 5-position.
Uniqueness
2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(4-sulfamoylphenethyl)acetamide stands out due to its combined features of a pyrimidine core, a benzylthio group, and a sulfonamide moiety, contributing to its unique chemical reactivity and biological activity.
This should give you a thorough rundown on this fascinating compound. Let me know if there are any particular sections you would like to delve deeper into!
Propriétés
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-19(21(28)26-22(25-15)31-14-17-5-3-2-4-6-17)13-20(27)24-12-11-16-7-9-18(10-8-16)32(23,29)30/h2-10H,11-14H2,1H3,(H,24,27)(H2,23,29,30)(H,25,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMLJASODJMLKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














